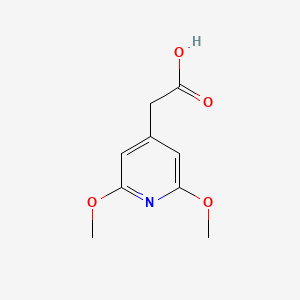
(2,6-Dimethoxypyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and an acetic acid group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxypyridin-4-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxypyridine.
Acetylation: The 2,6-dimethoxypyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid group at the 4 position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dimethoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The acetic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dihydroxypyridin-4-YL)acetic acid, while reduction of the acetic acid group can produce (2,6-dimethoxypyridin-4-YL)ethanol.
Aplicaciones Científicas De Investigación
(2,6-Dimethoxypyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxypyridine: Lacks the acetic acid group, making it less versatile in certain applications.
4-Acetyloxypyridine: Lacks the methoxy groups, affecting its reactivity and interactions.
2,6-Dihydroxypyridin-4-YL)acetic acid: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness
(2,6-Dimethoxypyridin-4-YL)acetic acid is unique due to the presence of both methoxy and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(5-9(11)12)4-8(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12) |
Clave InChI |
VUNXQFOQWKLXTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















